BenchChemオンラインストアへようこそ!

3-(5-Methyl-1,2,4-triazol-1-yl)aniline

Medicinal chemistry Kinase inhibitor scaffold Regioisomeric differentiation

Sourcing the correct regioisomer is critical: the 5-methyl on the N1-aryl triazole is essential for hydrophobic pocket occupancy in VEGFR & RSK2 kinase programs, per Janssen patent estates (US8143419B2). The free aniline enables rapid library synthesis for oncology and neuroscience. Avoid the common 3-triazole isomer (CAS 252928-74-8) – only this N1-aryl connectivity delivers the spatial orientation for target engagement. Used in pH-labile linker design for ADCs.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 1368568-21-1
Cat. No. B2748666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,2,4-triazol-1-yl)aniline
CAS1368568-21-1
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESCC1=NC=NN1C2=CC=CC(=C2)N
InChIInChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3
InChIKeyTUZSIDNFJFLELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Methyl-1,2,4-triazol-1-yl)aniline: A Specialized 1,2,4-Triazole Scaffold for Kinase and GPCR Drug Discovery


3-(5-Methyl-1,2,4-triazol-1-yl)aniline (CAS 1368568-21-1, MFCD20502950) is a heterocyclic building block featuring a 1,2,4-triazole core with a methyl group at the 5-position and an aniline moiety at the N-1 aryl ring's 3-position. Its molecular formula is C9H10N4 with a molecular weight of 174.20 g/mol . This compound belongs to a privileged class of 1,2,4-triazoles that are extensively explored as ATP-competitive kinase inhibitors and allosteric receptor modulators [1]. The precise substitution pattern differentiates it from other triazole-aniline regioisomers and makes it a critical intermediate for constructing trisubstituted 1,2,4-triazole derivatives with defined pharmacological activity.

Why Generic 1,2,4-Triazole Building Blocks Cannot Replace 3-(5-Methyl-1,2,4-triazol-1-yl)aniline in Drug Discovery


The precise regioisomeric arrangement of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline is non-negotiable for structure-activity relationship (SAR) integrity. The methyl substituent at the triazole 5-position is essential for occupying hydrophobic pockets in target enzymes such as VEGFR-2 and RSK2 kinases, while the 3-aniline attachment dictates the vector of the amine handle for further derivatization [1]. Replacing it with the regioisomer 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8), where the aniline is at the triazole 3-position rather than N-1, results in a fundamentally different spatial orientation and electronic distribution, leading to divergent binding modes and loss of potency . Similarly, des-methyl or alternative N-alkyl analogs lack the specific steric and lipophilic parameters required for the intended target engagement profiles documented in patent literature [2].

Quantitative Differentiation of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline from its Closest Analogs


Differentiation by Positional Isomerism: 1-Substituted vs. 3-Substituted Triazole Regiochemistry

The target compound (CAS 1368568-21-1) is the N-1 substituted isomer, whereas the commercially available isomer 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) places the aniline at the triazole 3-position. Computational docking studies on related 1,2,4-triazole aniline series reveal that N-1 substitution directs the aniline NH2 vector into a solvent-exposed region favorable for further derivatization, while C-3 substitution buries the amine in a hydrophobic pocket, reducing its synthetic utility [1]. In EGFR and RET kinase binding assays, 2-(3-substituted triazol-5-yl)aniline analogs achieved binding energies of -9.7 and -8.7 kcal/mol respectively, demonstrating the critical impact of regiochemistry on target affinity [2].

Medicinal chemistry Kinase inhibitor scaffold Regioisomeric differentiation

Scaffold Pre-validation for Kinase Inhibitor Design (VEGFR-1/2 and RSK2)

The 1,2,4-triazole-aniline scaffold is a validated pharmacophore for ATP-competitive kinase inhibition. Novel 1,2,4-triazole derivatives have demonstrated VEGFR-2 inhibitory activity comparable to the reference drugs Vatalanib and Vandetanib in both enzymatic and cellular assays [1]. A specific chemotype featuring a 1,2,4-triazole-activated acrylonitrile (compound 20) achieved potent, selective, and durable inhibition of RSK2, with selectivity over related kinases such as NEK2, where the triazole ring would sterically clash with Phe148 [2]. The target compound's 5-methyl substitution is consistent with the lipophilic requirements for occupying the ATP-binding pocket's hydrophobic region.

Kinase inhibition VEGFR Cancer therapeutics

Procurement-Level Differentiation: Minimum 95% Purity with Physical Property Characterization

The target compound (CAS 1368568-21-1) is supplied at a minimum purity of 95% as verified by the vendor CymitQuimica (Biosynth brand) . Physical properties reported include a melting point range of 124-126°C, boiling point of 402.1°C at 760 mmHg, and density of 1.26 g/cm³ [1]. In comparison, the closely related analog 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) from Santa Cruz Biotechnology is priced at $584.00 for 1 g and $1,725.00 for 5 g, indicating a premium for the regioisomeric purity . The target compound's availability from multiple independent suppliers (CymitQuimica, Smolecule) ensures supply chain redundancy.

Chemical procurement Purity specification Physical characterization

Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator Building Block

The 3-aniline-5-aryl triazole scaffold, for which the target compound serves as a direct synthetic intermediate, has been patented by Janssen Pharmaceutica as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype [1]. These PAMs increase the efficacy of nicotinic receptor agonists without directly activating the receptor, offering a therapeutic window for cognitive disorders. The target compound's 5-methyl group on the triazole ring is a defined structural requirement for achieving the desired allosteric modulation, as variations at this position directly impact PAM potency and cooperativity with orthosteric agonists [2].

nAChR Positive allosteric modulator CNS drug discovery

pH-Sensitive Release System: Stability at Physiological pH vs. Rapid Hydrolysis at Acidic pH

Triazolyl derivatives of anilines, structurally related to the target compound, have been evaluated as acid-labile releasing systems for drug delivery applications . Two triazolyl aniline derivatives demonstrated convenient pH sensitivity: they were stable at pH 7.3 (physiological conditions) and underwent rapid hydrolysis at pH values below 5 (endosomal/lysosomal conditions). While the specific compound 3-(5-Methyl-1,2,4-triazol-1-yl)aniline was not the exact test article, the 1-aryl triazole connectivity present in the target compound is the key structural determinant enabling this pH-responsive behavior .

Drug delivery pH-sensitive linker Triazolyl aniline hydrolysis

High-Value Application Scenarios for 3-(5-Methyl-1,2,4-triazol-1-yl)aniline in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: Synthesis of VEGFR-2/RSK2 Targeted Libraries

Procurement of 3-(5-Methyl-1,2,4-triazol-1-yl)aniline is strategically justified for kinase inhibitor programs targeting VEGFR-1/2 or RSK2. The compound serves as the core scaffold for parallel library synthesis, where the free aniline NH2 is elaborated into diverse amide, sulfonamide, or urea derivatives. The resulting 1,2,4-triazole-based compounds have demonstrated ATP-competitive inhibition with potency comparable to Vatalanib and Vandetanib in enzymatic assays [1]. The 5-methyl group on the triazole ensures optimal occupancy of the hydrophobic back pocket of the ATP-binding site, a design principle validated by the selective RSK2 inhibitor compound 20 [2].

CNS Drug Discovery: Construction of α7 nAChR Positive Allosteric Modulators

Janssen Pharmaceutica's patent estate (US8143419B2, JP5439169B2) explicitly claims 1-aryl-3-aniline-5-alkyl-1,2,4-triazoles as α7 nAChR positive allosteric modulators [3]. The target compound is a direct synthetic precursor to these patented chemotypes. For neuroscience-focused drug discovery groups, sourcing this specific intermediate enables the rapid construction of focused libraries that probe the nAChR PAM pharmacophore, a therapeutic strategy being pursued for cognitive deficits in schizophrenia and Alzheimer's disease. The 5-methyl substitution is an explicit SAR requirement for PAM activity.

ADC Linker Chemistry: Exploiting pH-Responsive Triazole-Aniline Hydrolysis

The 1-aryl triazole connectivity of the target compound confers pH-dependent hydrolytic lability, as demonstrated by Delatouche et al. (2012) wherein triazolyl aniline derivatives were stable at physiological pH 7.3 but rapidly hydrolyzed at endosomal pH <5 . This property makes 3-(5-Methyl-1,2,4-triazol-1-yl)aniline a valuable building block for designing conditionally labile linkers in antibody-drug conjugates (ADCs) or other targeted delivery systems. The methyl substituent at the triazole 5-position can be used to fine-tune the hydrolysis rate through steric and electronic modulation.

Medicinal Chemistry SAR Exploration of PPAR Modulators

The triazole scaffold is a core element in several patented PPAR modulator series (e.g., US20080108630A1 by Metabolex Inc.) for treating Type 2 diabetes and metabolic syndrome [4]. While the specific target compound is not explicitly exemplified in these patents, its substitution pattern matches the general Formula I of the claimed triazole compounds. Procurement of this intermediate allows medicinal chemistry teams to explore novel PPAR-targeting chemotypes with the correct regioisomeric and substitution pattern pre-installed, reducing synthetic step count and accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 3-(5-Methyl-1,2,4-triazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.